CID 16219282

Description

No direct pharmacological or industrial applications are mentioned in the provided materials.

Properties

Molecular Formula |

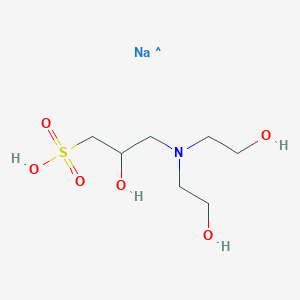

C7H17NNaO6S |

|---|---|

Molecular Weight |

266.27 g/mol |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14); |

InChI Key |

ABXOJWUOJXOEIC-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonate derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.

Biology: The compound is employed in cell culture media and other biological assays to ensure optimal conditions for cell growth and function.

Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.

Industry: The compound finds use in industrial processes that require stable pH conditions, such as fermentation and enzyme reactions.

Mechanism of Action

The primary mechanism by which Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate exerts its effects is through its buffering capacity. The compound can donate or accept protons, thereby stabilizing the pH of the solution. This buffering action is crucial in maintaining the integrity and functionality of biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical analysis based on methodologies and parameters observed in similar studies (e.g., –17):

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Findings from Comparative Analysis:

Structural Diversity: Unlike macrocyclic toxins (e.g., oscillatoxin D) or planar Nrf2 inhibitors , this compound’s structure (if aliphatic or terpenoid) may confer distinct solubility and target selectivity.

Bioactivity Gaps: While CID 46907796 and ChEMBL 1724922 exhibit nanomolar enzyme inhibition , this compound’s bioactivity remains uncharacterized in the provided evidence.

Analytical Challenges : this compound was isolated via GC-MS and vacuum distillation , whereas analogs like oscillatoxin D require advanced LC-MS/MS for detection due to complexity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.